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The following tables consolidate data from comparative studies to illustrate fedratinib's enzymatic and

cellular activity alongside other JAK?2 inhibitors.

Table 1: Comparative Enzymatic and Cellular Potency of JAK2 Inhibitors

JAK2
Inhibitor
(nM) [1]

Enzymatic ICso

JAK1

Enzymatic ICso
(nM) [2]

JAK2 Cellular
ICs0 (pSTATS in
SET2 cells) [1]

Key Off-Target Kinases

(approx. potency) [3] [4]
[2]

Fedratinib 14

Ruxolitinib 4

Pacritinib 53

Momelotinib 51

~105 (35x less
than JAK2) [2]

3.3 (JAK1/JAK2
equipotent) [2]

Minimal at
relevant conc.

[5]

~100 (JAK1) [4]

672 nM

14 nM

429 nM

205 nM

Table 2: Observed Cellular and Phenotypic Effects in Models

FLT3 (15 nM), BRD4 (130
nM), RET (48 nM)

Relatively selective for
JAK1/2 [1]

IRAK1 (5-10x weaker than
JAK?2), FLT3, CSF1R, KIT

[5] [4] [1]

ACVR1/ALK2, TBK1,
IKBKE, FLT3 (weaker) [4]
(1]
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Inhibitor Anti-proliferative Effect Effect on Normal Key Phenotypic Profile in
in JAK2VF cell lines [4] CD34+ HSPCs [1] Primary Cell Systems [5] [6]
Fedratinib Moderate potency Pronounced Broad anti-proliferative effects;
decrease in viability modulates inflammatory cytokine
production [5]
Ruxolitinib Highest potency Least effect on Broadest activity across systems;
differentiation anti-proliferative to B and T cells [5]
[6]
Pacritinib Moderate to high Pronounced Specific to B-cell activation system;
potency decrease in viability strongest inhibition of IL-17A, IL-2,
IL-6 [5] [6]
Momelotinib  Lowest potency Moderate anti- Anti-proliferative to B and T cells;
proliferative effects unique sparing of erythroid

colonies [5] [4]

Detailed Experimental Protocols

To interpret the data above accurately, understanding the underlying experimental methods is crucial for any

researcher.

1. Kinase Enzymatic Assays [1]

e Purpose: To determine the half-maximal inhibitory concentration (ICso) of a drug against a purified
kinase protein in a cell-free system.

e Methodology: assays were performed by Reaction Biology Corp. The activity of 356 unique wild-type
human kinases was assessed. For initial screening, compounds were tested at 100 nM with an ATP
concentration of 10 uM. Kinases showing >50% inhibition were then subjected to dose-response
curves to determine 1Cso values, using a higher ATP concentration of 100 yM to simulate
physiological conditions.

o Data Interpretation: This method measures direct binding and inhibition of the kinase, revealing the
intrinsic potency of the drug. The high ATP concentration used in follow-up assays helps identify
competitive ATP inhibitors and provides a more physiologically relevant potency ranking.

2. Cellular Target Engagement & Phenotypic Profiling [5] [1]
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e Purpose: To evaluate a compound's ability to inhibit JAK-STAT signaling and produce functional
effects in living cells and complex biological systems.
¢ Methodology:

o JAK2 Cellular Assay (pSTATS5) [1]: The human SET2 leukemia cell line (harboring the JAK2
V617F mutation) is treated with the inhibitor. After treatment, cells are lysed, and the levels of
phosphorylated STAT5 (pSTAT5S) are quantified, typically via immunoassays, to generate an
ICso value.

o BioMAP Phenotypic Profiling [5] [6]: This platform uses 12 distinct human primary cell-based
systems that model different human disease and tissue states (e.g., T-cell dependent B-cell
activation, vascular inflammation). Systems are stimulated with cytokines or other agents in the
presence of the test compound. After 24-72 hours, the levels of multiple readout biomarkers
(e.g., cytokines, cell surface proteins, proliferation) are measured. The resulting profile of
biomarker changes serves as a "mechanistic signature” for each compound.

o Data Interpretation: While the pSTAT5 assay confirms on-target pathway engagement in a relevant
cellular context, the BioMAP platform provides a broader, systems-level view of a drug's biological
effects, potentially capturing the integrated impact of its multi-kinase profile.

Integrated Signaling Pathways and Mechanisms

The diagram below synthesizes how fedratinib's primary and secondary targets contribute to its overall

pharmacological effect in the context of myelofibrosis.
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Key Differentiating Mechanisms

The distinct kinase profiles of these inhibitors translate into unique clinical and biological characteristics:

¢ Fedratinib's JAK2 Selectivity vs. Ruxolitinib: Fedratinib's ~35-fold selectivity for JAK2 over
JAK1 is a key differentiator from the JAK1/JAK2 equipotent inhibitor ruxolitinib [2]. This may underlie
the observation that fedratinib has less impact on immune cell function in some models, making it a
potential candidate for combination therapies with immunotherapeutics [7].

¢ Fedratinib's Multi-Kinase Activity: Beyond JAK2, fedratinib's potent inhibition of FLT3 and BRD4
contributes to its efficacy [3] [2]. FLT3 inhibition enhances its anti-proliferative effect, while BRD4
inhibition synergistically blocks NF-kB hyperactivation and inflammatory cytokine production, which is
central to MF symptomatology [2].

e Contrast with Other Inhibitors: Unlike pacritinib, fedratinib does not strongly target IRAK1, and
unlike momelotinib, it is not a potent inhibitor of ACVR1, a mechanism linked to hepcidin reduction
and anemia improvement [4] [1]. This explains their differing clinical effects on anemia.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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selectivity-profiling-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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